molecular formula C10H9NO4 B14858109 3-(Acetylamino)-5-formylbenzoic acid

3-(Acetylamino)-5-formylbenzoic acid

Cat. No.: B14858109
M. Wt: 207.18 g/mol
InChI Key: PCOUGTNFGYDMRX-UHFFFAOYSA-N
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Description

3-(Acetylamino)-5-formylbenzoic acid is an organic compound with a molecular formula of C10H9NO4 It is a derivative of benzoic acid, featuring both an acetylamino group and a formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylamino)-5-formylbenzoic acid typically involves the acetylation of 3-amino-5-formylbenzoic acid. This can be achieved through the reaction of 3-amino-5-formylbenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylamino)-5-formylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 3-(Acetylamino)-5-carboxybenzoic acid.

    Reduction: 3-(Acetylamino)-5-hydroxymethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Acetylamino)-5-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a building block in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Acetylamino)-5-formylbenzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions, altering the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-formylbenzoic acid: Lacks the acetyl group, making it less reactive in certain substitution reactions.

    3-(Acetylamino)-5-carboxybenzoic acid: An oxidized form of 3-(Acetylamino)-5-formylbenzoic acid.

    3-(Acetylamino)-5-hydroxymethylbenzoic acid: A reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both an acetylamino group and a formyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-acetamido-5-formylbenzoic acid

InChI

InChI=1S/C10H9NO4/c1-6(13)11-9-3-7(5-12)2-8(4-9)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15)

InChI Key

PCOUGTNFGYDMRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)C=O

Origin of Product

United States

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